![molecular formula C21H20N4O4 B1256796 2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester
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Overview
Description
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester is an aromatic amide.
Scientific Research Applications
Interaction with Ethoxymethylene-Containing Compounds
Research by Vandyshev et al. (2015) explored the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives. They found that this interaction leads to the formation of several compounds, such as 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and others. These products were obtained regardless of the reaction conditions and confirmed by NMR and mass spectroscopy (Vandyshev et al., 2015).
Synthesis and Structural Studies
Banerjee et al. (2013) conducted synthesis and structural studies of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II). Their research involved the ethylation of imidazole-4-acetate methyl ester, leading to the creation of novel compounds, showcasing the diverse potential of imidazole derivatives in synthesizing new chemical entities (Banerjee et al., 2013).
Novel Optically Active Derivatives
Jasiński et al. (2008) prepared a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These derivatives were created through reactions involving a-(hydroxyimino) ketones, a-amino acid methyl esters, and formaldehyde, indicating the role of imidazole derivatives in synthesizing optically active compounds (Jasiński et al., 2008).
Three-Component Chemical Reactions
Research by Sakhno et al. (2021) highlighted the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction. This study demonstrates the versatility of imidazole derivatives in complex chemical reactions (Sakhno et al., 2021).
Synthesis of Structurally Interesting Compounds
Lis et al. (1990) described a process involving the heating of a mixture containing 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester, leading to the formation of several structurally interesting compounds. This research highlights the potential of imidazole derivatives in the synthesis of novel chemical structures (Lis et al., 1990).
properties
Product Name |
2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester |
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Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
benzyl 2-[[4-[(3-methylphenyl)carbamoyl]-1H-imidazole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C21H20N4O4/c1-14-6-5-9-16(10-14)25-21(28)19-18(23-13-24-19)20(27)22-11-17(26)29-12-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,24)(H,25,28) |
InChI Key |
NRFCCJOWINZJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(NC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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